molecular formula C8H6ClN3 B12893468 1-(4-Chlorophenyl)-1H-1,2,3-triazole CAS No. 20320-16-5

1-(4-Chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B12893468
CAS No.: 20320-16-5
M. Wt: 179.60 g/mol
InChI Key: XFKWCLGRWPWSMD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

In industrial settings, the synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-triazole often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The process typically includes steps such as the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can produce different oxidation states of the triazole ring .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1H-1,2,3-triazole is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .

Properties

CAS No.

20320-16-5

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

1-(4-chlorophenyl)triazole

InChI

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H

InChI Key

XFKWCLGRWPWSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)Cl

Origin of Product

United States

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